molecular formula C11H13NO2 B1316202 N-(But-3-en-1-yloxy)benzamide CAS No. 114778-53-9

N-(But-3-en-1-yloxy)benzamide

Cat. No. B1316202
M. Wt: 191.23 g/mol
InChI Key: GKOPSNMPQKMYBP-UHFFFAOYSA-N
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Description

N-(But-3-en-1-yloxy)benzamide, also known as N-BOC-benzamide, is a synthetic organic compound of the benzamide family that has been used in a variety of scientific research applications. This compound has a molecular formula of C10H13NO2 and a molecular weight of 181.22 g/mol. It is a colorless crystalline solid that is soluble in dimethylformamide, dimethyl sulfoxide, and ethanol. N-BOC-benzamide has been used in the synthesis of a number of different compounds, as well as in a variety of biochemical and physiological studies.

Scientific Research Applications

Supramolecular Chemistry and Nanotechnology

Benzamide derivatives have been recognized for their role in supramolecular chemistry. For instance, benzene-1,3,5-tricarboxamides (BTAs) are noted for their simple structure and supramolecular self-assembly behavior, which is leveraged in applications ranging from nanotechnology to polymer processing and biomedical applications. These compounds assemble into one-dimensional, nanometer-sized rod-like structures stabilized by threefold H-bonding, demonstrating the adaptable nature of benzamide derivatives for creating multipurpose building blocks in supramolecular chemistry and nanotechnology (Cantekin, de Greef, & Palmans, 2012).

Pharmacological Applications

Various benzamide analogs have been investigated for their pharmacological properties, including as antipsychotic agents, prokinetic agents in gastrointestinal motility disorders, and in the study of dopamine receptor interactions. These studies often explore the binding affinities, pharmacodynamics, and potential therapeutic applications of benzamide derivatives, providing a foundation for the development of new drugs based on the modification of the benzamide moiety. For example, eticlopride, a substituted benzamide analog, has been utilized to understand central dopamine receptor function and its role in behavior, showcasing the utility of benzamides in neuroscientific research (Martelle & Nader, 2008).

properties

IUPAC Name

N-but-3-enoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-2-3-9-14-12-11(13)10-7-5-4-6-8-10/h2,4-8H,1,3,9H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKOPSNMPQKMYBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCONC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30564327
Record name N-[(But-3-en-1-yl)oxy]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30564327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(But-3-en-1-yloxy)benzamide

CAS RN

114778-53-9
Record name N-[(But-3-en-1-yl)oxy]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30564327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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